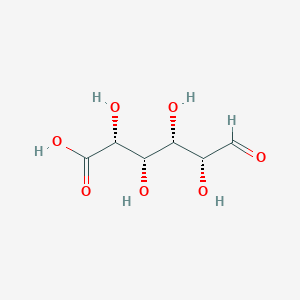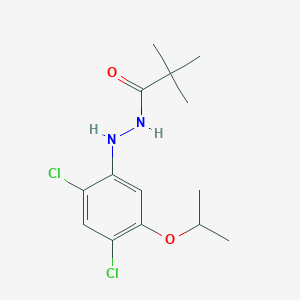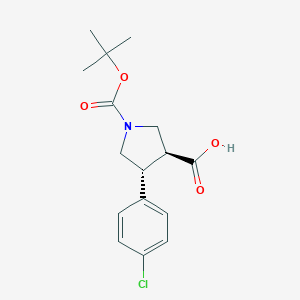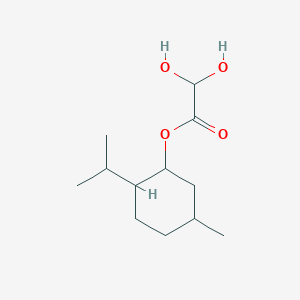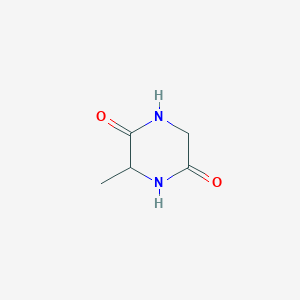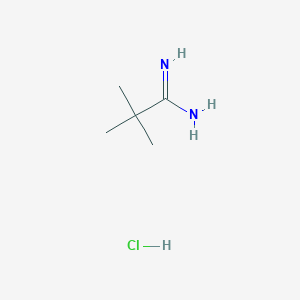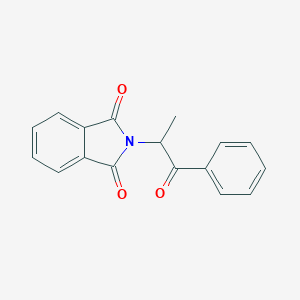![molecular formula C28H36N4O6 B051649 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone CAS No. 122037-01-8](/img/structure/B51649.png)
3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone, also known as CEP-28122, is a chemical compound that has shown potential in scientific research. It belongs to the class of pyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone and has a molecular formula of C30H36N4O6.
作用机制
The mechanism of action of 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone involves the inhibition of protein kinases, specifically the cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK3β). CDK5 and GSK3β are involved in the regulation of various cellular processes, including cell cycle progression, neuronal development, and apoptosis. Inhibition of these kinases by 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone leads to the suppression of cancer cell growth and the protection of neurons in the brain.
生化和生理效应
3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits the activity of CDK5 and GSK3β, leading to cell cycle arrest and apoptosis. In the brain, 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone reduces the production of beta-amyloid plaques and protects dopaminergic neurons, which are affected in Alzheimer's disease and Parkinson's disease, respectively.
实验室实验的优点和局限性
One advantage of using 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone in lab experiments is its specificity for CDK5 and GSK3β, which allows for targeted inhibition of these kinases. However, one limitation of using 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone is its potential toxicity, as it has been shown to induce liver damage in animal studies.
未来方向
There are several future directions for the study of 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to further explore its mechanism of action and identify other targets of 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone. Additionally, more studies are needed to assess its safety and efficacy in humans.
合成方法
The synthesis of 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone involves a multi-step process that starts with the reaction between 4,6-dipropyl-2-nitroaniline and 2,3-dichloropyridine. The resulting compound is then treated with morpholine and formaldehyde to yield the intermediate compound, 3,7-bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone. The final product is obtained by further reaction with sodium borohydride and acetic acid.
科学研究应用
3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and reduce the production of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. Additionally, 3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has been found to protect dopaminergic neurons in the brain, which are affected in Parkinson's disease.
属性
CAS 编号 |
122037-01-8 |
|---|---|
产品名称 |
3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |
分子式 |
C28H36N4O6 |
分子量 |
524.6 g/mol |
IUPAC 名称 |
3,7-bis(morpholin-4-ylmethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone |
InChI |
InChI=1S/C28H36N4O6/c1-3-5-17-19(15-31-7-11-37-12-8-31)27(35)29-23-21(17)25(33)22-18(6-4-2)20(16-32-9-13-38-14-10-32)28(36)30-24(22)26(23)34/h3-16H2,1-2H3,(H,29,35)(H,30,36) |
InChI 键 |
YTMQAODHANYQJG-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CN4CCOCC4)CN5CCOCC5 |
规范 SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CN4CCOCC4)CN5CCOCC5 |
同义词 |
3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



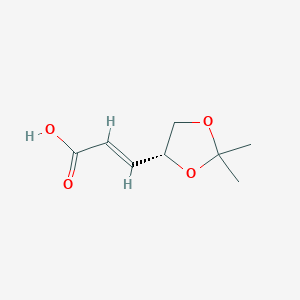
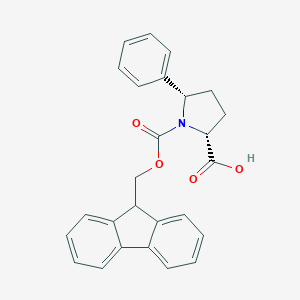
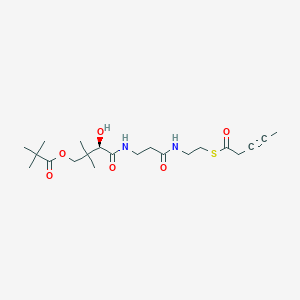
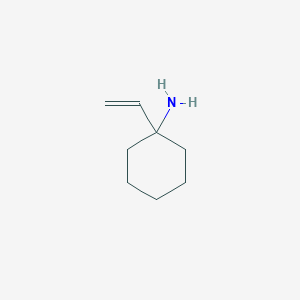
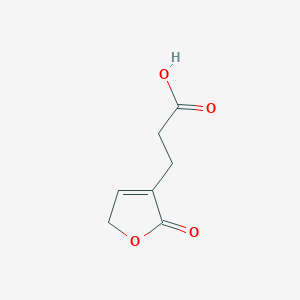
![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)

